(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid
Overview
Description
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid is an organoboron compound with the molecular formula C27H23BO2. It is known for its applications in organic synthesis and material science due to its unique structural properties. The compound features a fluorene core substituted with two p-tolyl groups and a boronic acid functional group, making it a valuable intermediate in various chemical reactions .
Preparation Methods
The synthesis of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-bromo-9,9-di-p-tolylfluorene.
Lithiation: The bromo compound is treated with n-butyllithium in tetrahydrofuran at -78°C to form the corresponding lithium derivative.
Borylation: The lithium derivative is then reacted with triisopropyl borate at -78°C, followed by warming to room temperature.
Hydrolysis: The reaction mixture is hydrolyzed with water to yield this compound.
Chemical Reactions Analysis
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst, forming carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting materials due to its electronic properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
Mechanism of Action
The mechanism of action of (9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. The boronic acid group can interact with various nucleophiles, such as hydroxyl or amino groups, facilitating the formation of new chemical bonds. This reactivity is exploited in coupling reactions and the synthesis of complex organic structures.
Comparison with Similar Compounds
(9,9-Di-p-tolyl-9H-fluoren-2-yl)boronic acid can be compared with other boronic acids, such as:
(9,9-Diphenyl-9H-fluoren-2-yl)boronic acid: Similar in structure but with phenyl groups instead of p-tolyl groups, it also finds applications in organic synthesis and material science.
9,9-Dimethyl-9H-fluoren-2-yl-boronic acid: This compound has methyl groups instead of p-tolyl groups and is used in similar applications but may exhibit different reactivity due to the smaller substituents.
The uniqueness of this compound lies in its specific electronic and steric properties imparted by the p-tolyl groups, which can influence its reactivity and the properties of the materials synthesized from it.
Properties
IUPAC Name |
[9,9-bis(4-methylphenyl)fluoren-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BO2/c1-18-7-11-20(12-8-18)27(21-13-9-19(2)10-14-21)25-6-4-3-5-23(25)24-16-15-22(28(29)30)17-26(24)27/h3-17,29-30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGCGOMFCOSGCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856815 | |
Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1193104-83-4 | |
Record name | [9,9-Bis(4-methylphenyl)-9H-fluoren-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-Di(p-tolyl)fluorene-2-boronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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